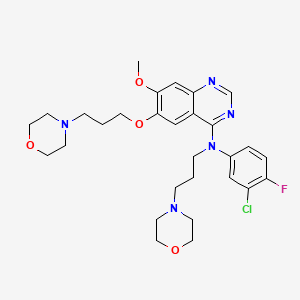

Gefitinib Impurity 13

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDVSKSUNKYMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClFN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Molecular Origins of Gefitinib Impurity 13

Process-Related Impurity Formation during Gefitinib Synthesis

The synthesis of Gefitinib is a multi-step process, and like many complex chemical syntheses, it is susceptible to the formation of impurities. Gefitinib Impurity 13 is a well-documented process-related impurity, often referred to as the N-alkylated impurity. newdrugapprovals.orggoogle.comelsevierpure.com Its origin can be traced to specific steps and reagents used in the synthetic route.

Unreacted Starting Materials and Intermediates

The structure of this compound reveals the addition of a second 3-morpholinopropyl group to the secondary amine nitrogen of the Gefitinib molecule. nih.gov This points directly to the final steps of many common Gefitinib synthesis routes. One of the earliest and most referenced synthetic pathways involves the etherification of an intermediate, 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-hydroxyquinazoline, with 4-(3-chloropropyl)morpholine or a similar morpholinopropylating agent. newdrugapprovals.orggoogle.comnih.gov

If the reaction conditions are not precisely controlled, or if there is an excess of the morpholinopropylating agent, this reagent can react not only at the intended hydroxyl group (O-alkylation) but also at the secondary amine of the anilinoquinazoline core (N-alkylation), leading to the formation of Impurity 13. newdrugapprovals.orgelsevierpure.com Therefore, unreacted 4-(3-chloropropyl)morpholine from a previous step or its presence in excess during the final coupling reaction is a direct cause of this impurity's formation.

Side Reactions and Undesired Transformations within the Synthetic Route

The formation of this compound is a classic example of a competitive side reaction. The primary desired reaction is the Williamson ether synthesis at the C-6 hydroxyl group of the quinazoline ring. However, the secondary amine at the C-4 position also possesses nucleophilic character, making it susceptible to alkylation by the same morpholinopropylating agent. newdrugapprovals.org

This N-alkylation is an undesired transformation that directly yields Impurity 13. newdrugapprovals.orggoogle.com The prevalence of this side reaction can be influenced by several factors, including:

Stoichiometry: An excess of the alkylating agent, 4-(3-chloropropyl)morpholine, increases the likelihood of the secondary N-alkylation reaction occurring after the desired O-alkylation is complete. newdrugapprovals.org

Reaction Conditions: Factors such as the choice of base, solvent, and temperature can influence the relative rates of O-alkylation versus N-alkylation.

Order of Synthetic Steps: To mitigate the formation of this N-alkylated impurity, alternative synthetic routes have been developed. Some methods introduce the morpholinopropyl group to an earlier intermediate before the quinazoline ring is formed or before the final condensation with 3-chloro-4-fluoroaniline. This strategic change in the synthetic sequence effectively prevents the possibility of the undesired N-alkylation in the final step. newdrugapprovals.org

Degradation-Induced Generation of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability profile of a drug substance. Such studies expose the drug to stress conditions like hydrolysis, oxidation, and heat, as mandated by ICH guidelines. scitechnol.combohrium.com While this compound is predominantly known as a process-related impurity, the possibility of its formation via degradation must be evaluated. However, current research from forced degradation studies does not indicate that this compound is a significant degradation product. Instead, other degradants are typically observed.

Hydrolytic Degradation Mechanisms (e.g., Acidic, Basic, Neutral Hydrolysis)

Gefitinib has been subjected to hydrolytic stress across acidic, basic, and neutral conditions to assess its stability. scitechnol.comscirp.org

Acidic Hydrolysis: Under acidic conditions (e.g., 1 N HCl), significant degradation of Gefitinib is observed. scitechnol.comscirp.org One identified degradant is 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one (GFT-DP1), which results from the cleavage of the anilino group at the C-4 position of the quinazoline ring. bohrium.com

Basic Hydrolysis: In basic conditions (e.g., 1 N NaOH), Gefitinib also shows significant degradation. scitechnol.comscirp.org

Neutral Hydrolysis: Degradation is also observed under neutral hydrolytic conditions (e.g., water at 65°C). scitechnol.com

Across these hydrolytic studies, the formation of the N-alkylated this compound has not been reported as a resulting product. The primary degradation pathway involves the cleavage of the molecule rather than an addition reaction. Some studies, however, report that Gefitinib is stable under certain acidic and basic conditions, with no degradation observed. mdpi.com

Oxidative Degradation Mechanisms

Oxidative stress testing, typically using hydrogen peroxide (H₂O₂), reveals that Gefitinib is susceptible to oxidation. mdpi.comresearchgate.net The primary degradation products identified under oxidative conditions are N-oxide impurities. bohrium.comresearchgate.netsemanticscholar.org

Specifically, two main oxidative degradants have been characterized:

GFT-DP2: 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-1-oxidoquinazolin-6-yl)oxy)-propyl)morpholine-4-oxide (a di-N-oxide) bohrium.com

GFT-DP3: 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)-propyl)-morpholine-4-oxide (a mono-N-oxide on the morpholine ring) bohrium.com

Studies show that a significant percentage of Gefitinib can be degraded under oxidative stress, with one report indicating 47.77% decomposition. mdpi.com However, none of these studies identify this compound as a product of oxidative degradation. The oxidative attack occurs at the nitrogen atoms, leading to N-oxides, not N-alkylation.

Thermal Stress-Induced Formation

The stability of Gefitinib under thermal stress has been evaluated by exposing the solid drug to high temperatures. Multiple studies have concluded that Gefitinib is stable under thermolytic conditions (e.g., 65°C for 24 hours or 55°C for 24 hours) and photolytic conditions. scitechnol.combohrium.commdpi.com No significant formation of degradation products, including Impurity 13, was recorded under these thermal stress tests.

Table 1: Summary of Forced Degradation Studies of Gefitinib

| Stress Condition | Conditions Applied | Observed Degradation | Major Degradants Identified | Formation of Impurity 13 Reported |

|---|---|---|---|---|

| Acid Hydrolysis | 1 N HCl, 65°C, 2h | Significant scitechnol.com | 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one (GFT-DP1) bohrium.com | No |

| Base Hydrolysis | 1 N NaOH, 65°C, 2h | Significant scitechnol.com | Not specified in detail | No |

| Neutral Hydrolysis | H₂O, 65°C, 2h | Significant scitechnol.com | Not specified in detail | No |

| Oxidation | 6-30% H₂O₂, RT | Significant scitechnol.commdpi.com | Gefitinib N-Oxides (GFT-DP2, GFT-DP3) bohrium.com | No |

| Thermal Stress | 65°C, 24h | Stable scitechnol.com | None | No |

Photolytic Degradation Pathways

The formation of impurities due to the exposure of a drug substance to light, known as photolytic degradation, is a key consideration in drug development and stability testing. In the case of Gefitinib, studies on its behavior under photolytic stress have yielded somewhat contrasting results.

Forced degradation studies, which are conducted to understand the degradation profile of a drug substance under various stress conditions, have in some instances suggested that Gefitinib is stable when exposed to light. One such study, following the International Council for Harmonisation (ICH) guidelines, found no significant degradation of Gefitinib under photolytic stress conditions. Another investigation involving UV treatment at 254 nm also reported no change in the substance.

However, more detailed photophysical studies present a different perspective, indicating that Gefitinib does possess phototoxic potential. Upon excitation with light, Gefitinib can form reactive excited states, which could theoretically lead to degradation. Despite this potential for photoreactivity, current scientific literature does not provide direct evidence of this compound being formed as a specific product of photolytic degradation.

Table 1: Summary of Photolytic Stability Studies on Gefitinib

| Study Type | Conditions | Outcome | Formation of Impurity 13 Observed |

| Forced Degradation | ICH Guideline Q1B | No significant degradation | No |

| Forced Degradation | UV treatment (254 nm) | No change observed | No |

| Photophysical Study | Light excitation | Formation of reactive excited states | Not reported |

Metabolic Pathways Leading to this compound as a Potential Metabolite or Degradant

The transformation of drugs within the body through metabolic processes is a primary route for the formation of various related substances. In the case of Gefitinib, evidence strongly suggests that Impurity 13 can be formed as a metabolite.

The metabolism of Gefitinib is extensive and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. Research into the metabolic fate of Gefitinib in humans and rats has identified a number of metabolic pathways, including oxidation, demethylation, and dehalogenation.

Crucially, studies focusing on the characterization of Gefitinib metabolites in patients with non-small cell lung cancer have identified "dechlorination" as a novel metabolic pathway. This process involves the removal of the chlorine atom from the Gefitinib molecule. Given that this compound is characterized as a "deschloro" impurity, it is highly plausible that it is a direct product of this metabolic dechlorination. Further supporting this, a study on the metabolism of Gefitinib in rats also listed dehalogenation as a significant metabolic route.

This metabolic pathway likely involves reductive dechlorination, an enzymatic reaction that can be catalyzed by cytochrome P450 enzymes. In this proposed pathway, the chloro-substituted aromatic ring of Gefitinib undergoes a reduction reaction, leading to the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond, thus forming this compound.

Table 2: Key Metabolic Pathways of Gefitinib and Evidence for Impurity 13 Formation

| Metabolic Pathway | Mediating Enzymes (Primarily) | Evidence | Direct Link to Impurity 13 Formation |

| Oxidation | Cytochrome P450 (CYP3A4) | Identified in human and rat metabolism studies | Indirect |

| O-Demethylation | Cytochrome P450 (CYP3A4) | Identified in human and rat metabolism studies | Indirect |

| Dechlorination/Dehalogenation | Cytochrome P450 | Identified as a metabolic pathway in humans and rats | Strongly suggested as the direct formation pathway |

Advanced Analytical Methodologies for the Characterization and Quantification of Gefitinib Impurity 13

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for impurity profiling in the pharmaceutical industry. oup.com These methods offer high resolution, sensitivity, and reproducibility for separating the main API from its structurally similar impurities. arabjchem.org For Gefitinib, various reversed-phase HPLC (RP-HPLC) and UPLC methods have been developed to simultaneously separate and estimate the drug and its process-related impurities, including Impurity 13. oup.comnih.govmanipal.edu These methods typically utilize stationary phases like C8 or C18 and mobile phases composed of an aqueous buffer and an organic modifier, enabling the separation of compounds based on their hydrophobicity. oup.comscitechnol.com

The development of a selective and robust chromatographic method is paramount for accurately profiling impurities. The process involves a systematic optimization of various parameters to achieve adequate resolution between Gefitinib, Impurity 13, and other related substances. oup.comscitechnol.com

Key optimized parameters include:

Stationary Phase: The choice of column is critical for achieving separation. Columns such as Inertsil ODS-3V (250 × 4.6 mm, 5 µm), Inertsil C8 (250 × 4.6 mm, 5 µm), and Agilent XDB-C18 (50 × 4.6 mm, 1.8 µm) have been successfully used. oup.comscitechnol.comscirp.orgresearchgate.net UPLC methods employ columns with sub-2 µm particles, which provide higher efficiency and faster analysis times. scirp.orgresearchgate.net

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent is commonly used. Ammonium acetate (B1210297) buffer with acetonitrile (B52724) is a frequently reported mobile phase combination for the analysis of Gefitinib impurities. oup.comoup.comscitechnol.comresearchgate.net The ratio of these components is fine-tuned, often in a gradient elution mode, to resolve all potential impurities from the main peak. scitechnol.com

pH of the Aqueous Phase: The pH of the mobile phase buffer significantly influences the retention time and peak shape of ionizable compounds like Gefitinib and its impurities. Studies have shown that adjusting the pH can alter the elution order of impurities. scitechnol.com For instance, optimal separation and symmetrical peaks were achieved at a pH of 4.7 in one method. scitechnol.com

Column Temperature and Flow Rate: These parameters are adjusted to improve peak shape and reduce run time. A column temperature of 50°C and a flow rate of 1.0 mL/min have been utilized in some HPLC methods, while UPLC methods may use lower flow rates, such as 0.5 mL/min, compatible with smaller particle columns. scitechnol.comscirp.orgresearchgate.net

Detection: A Photodiode Array (PDA) detector is often employed, allowing for monitoring at multiple wavelengths and assessment of peak purity. oup.comoup.com The detection wavelength is chosen where Gefitinib and its impurities exhibit significant absorbance, commonly around 250-300 nm. scitechnol.comscirp.orgresearchgate.net

| Parameter | Condition 1 (HPLC) | Condition 2 (HPLC) | Condition 3 (RRLC/UPLC) |

|---|---|---|---|

| Column | Inertsil C8 (250 × 4.6 mm, 5 µm) scitechnol.com | Inertsil ODS-3V (250 × 4.6 mm, 5 µm) oup.comoup.com | Agilent XDB-C18 (50 × 4.6 mm, 1.8 µm) scirp.orgresearchgate.net |

| Mobile Phase | 50 mM Ammonium Acetate and Acetonitrile (Gradient) scitechnol.com | 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v) oup.comoup.com | Buffer and Acetonitrile (Gradient) scirp.orgresearchgate.net |

| pH | 4.7 scitechnol.com | 5.0 oup.comoup.com | Not Specified |

| Flow Rate | 1.0 mL/min scitechnol.com | Not Specified | 0.5 mL/min scirp.orgresearchgate.net |

| Temperature | 50°C scitechnol.com | Not Specified | Not Specified |

| Detection | PDA at 300 nm scitechnol.com | PDA at 260 nm oup.com | 250 nm scirp.orgresearchgate.net |

For an analytical method to be suitable for quality control, it must be validated according to ICH guidelines to demonstrate its reliability for the intended purpose. amsbiopharma.comeuropa.euikev.org A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. scirp.orgresearchgate.net Validation involves assessing several key performance characteristics. scitechnol.com

Specificity: This is the ability to assess the analyte unequivocally in the presence of other components. Specificity is typically demonstrated through forced degradation studies, where Gefitinib is exposed to acid, base, oxidative, thermal, and photolytic stress conditions. scirp.orgresearchgate.net The method must be able to separate Impurity 13 from any degradants formed. oup.comoup.com

Linearity: The method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. oup.comoup.com For impurities, this is evaluated over a range of concentrations, typically from the limit of quantification (LOQ) to 120% or 150% of the specification limit. ich.org Correlation coefficients (r²) are expected to be greater than 0.999. oup.comnih.gov

Accuracy: Accuracy is determined by spiking the drug substance with known amounts of Impurity 13 at different concentration levels. oup.comoup.com The results are expressed as percent recovery, which should fall within a predefined acceptance range, often 95-105%. oup.comnih.gov

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). oup.com It is expressed as the relative standard deviation (%RSD) of a series of measurements, with acceptance criteria typically being less than 5% for impurities. oup.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. oup.com For impurities, these limits must be low enough to control them at the required levels (e.g., 0.1%). oup.com LOQ values for Gefitinib impurities have been reported in the range of 0.04–0.10 µg/mL. oup.comnih.gov

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and temperature. scirp.orgresearchgate.net

| Validation Parameter | Typical Acceptance Criteria / Finding | Reference |

|---|---|---|

| Specificity | No interference from placebo, main peak, or other impurities/degradants. Resolution > 2. | oup.comoup.comscirp.orgresearchgate.net |

| Linearity (r²) | ≥ 0.999 | oup.comnih.gov |

| Accuracy (% Recovery) | 95.99 – 100.55% | oup.comoup.comnih.gov |

| Precision (%RSD) | < 5% | oup.comnih.gov |

| LOD | 0.012 – 0.033 µg/mL | oup.comnih.gov |

| LOQ | 0.04 – 0.10 µg/mL | oup.comnih.gov |

Mass Spectrometry-Based Techniques for Identification and Quantification

While HPLC with UV detection is excellent for quantification, Mass Spectrometry (MS) is indispensable for the definitive identification and structural elucidation of impurities. daicelpharmastandards.com Coupling liquid chromatography with mass spectrometry (LC-MS) provides both separation and mass information, making it a powerful tool for analyzing impurities, especially those present at trace levels. ijsr.netmdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is renowned for its exceptional sensitivity and selectivity, making it ideal for analyzing trace-level impurities. ijsr.net This technique typically employs a triple quadrupole mass spectrometer, which can be operated in modes like Single Ion Reaction (SIR) or Multiple Reaction Monitoring (MRM) to selectively detect and quantify specific compounds even in complex matrices. ijsr.netresearchgate.net

A UPLC-MS/MS method has been developed for the trace analysis of genotoxic impurities in Gefitinib, capable of quantifying impurities down to the parts-per-million (ppm) level. ijsr.net For Impurity 13, an LC-MS/MS method would involve optimizing the ionization source (typically electrospray ionization, ESI) to generate a strong parent ion signal. nih.gov In the subsequent mass analyzer stages, this parent ion is fragmented, and a specific product ion is monitored. This specific parent-to-product ion transition provides a high degree of certainty in both identification and quantification, minimizing the risk of interference from other components. researchgate.net

For the structural elucidation of unknown impurities or degradation products, high-resolution mass spectrometry (HRMS) is the technique of choice. rjptonline.org Liquid chromatography coupled with electrospray ionization and a hybrid quadrupole time-of-flight mass spectrometer (LC-ESI-Q-TOF/MS) is particularly powerful. rjptonline.org

The Q-TOF analyzer provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of the impurity. rjptonline.org By comparing the proposed formula with the structure of the parent drug, Gefitinib, the nature of the modification (e.g., the loss of a chlorine atom in the case of Impurity 13) can be deduced. Furthermore, by analyzing the fragmentation patterns (MS/MS spectra) of both the impurity and the parent drug, the exact location of the structural modification can often be confirmed. Studies on Gefitinib have successfully used this approach to identify and characterize various process-related impurities and stress degradants. rjptonline.org

Other Chromatographic and Spectroscopic Approaches for Comprehensive Characterization

A comprehensive characterization of Gefitinib Impurity 13 often requires an orthogonal approach, combining data from several analytical techniques. oup.comresearchgate.net

Chromatographic Approaches: Beyond standard HPLC/UPLC, other chromatographic techniques can be employed. The use of a PDA detector as part of an HPLC system is a standard practice that provides UV spectral data. oup.comoup.com Comparing the UV spectrum of an impurity peak to that of the Gefitinib standard can provide initial clues about structural similarities or differences.

Spectroscopic Approaches: For unequivocal structure confirmation, spectroscopic analysis of the isolated impurity is often necessary. After an impurity like Impurity 13 is isolated, typically using preparative HPLC, a suite of spectroscopic techniques is used:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D-NMR experiments (like COSY and ROESY) provide detailed information about the molecular structure, atom connectivity, and spatial arrangement, which is essential for definitive structural confirmation. daicelpharmastandards.comankara.edu.tr

Infrared (IR) Spectroscopy: IR provides information about the functional groups present in the molecule. daicelpharmastandards.com

Mass Spectrometry (MS): High-resolution mass spectrometry of the isolated compound confirms the molecular weight and elemental composition. daicelpharmastandards.com

Gas Chromatography (GC) for Residual Solvents

The synthesis of active pharmaceutical ingredients (APIs) like Gefitinib and its related compounds involves the use of various organic solvents. These solvents are not always completely removed during manufacturing and can remain as residual solvents. Gas Chromatography (GC), particularly with headspace sampling, is the industry-standard technique for the analysis of these volatile organic compounds.

The principle of headspace GC involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace). A portion of this gas is then injected into the GC system. In the GC column, the different solvents are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. This method is crucial for ensuring that the levels of residual solvents in the Gefitinib drug substance, which could be associated with the presence of Impurity 13, are below the safety limits defined by pharmacopeias.

Table 1: Typical Gas Chromatography (GC-FID) Parameters for Residual Solvent Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with Headspace Sampler and FID |

| Column | Typically a polar column like DB-624 or equivalent |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~140°C |

| Detector Temperature | ~250°C |

| Oven Program | Isothermal start followed by a temperature gradient (e.g., 40°C for 20 min, then ramp to 240°C) |

| Split Ratio | Varies, e.g., 5:1 |

| Diluent | Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Impurities

Elemental impurities in a drug substance can originate from various sources, including catalysts, manufacturing equipment, and raw materials. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for the analysis of these impurities due to its exceptional sensitivity and ability to perform multi-elemental analysis. ijpcbs.comfiveable.me

In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. This technique allows for the detection and quantification of a wide range of elements at trace and ultra-trace levels, ensuring that the final Gefitinib product, and by extension any batch containing Impurity 13, is free from harmful elemental contaminants.

Table 2: Common Elemental Impurities and their Classes (ICH Q3D)

| Class | Elements | Toxicity |

| Class 1 | As, Cd, Hg, Pb | Human toxicants |

| Class 2A | Co, Ni, V | High probability of occurrence in the drug product |

| Class 2B | Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl | Lower probability of occurrence in the drug product |

| Class 3 | Ba, Cr, Cu, Li, Mo, Sb, Sn | Low inherent toxicity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. veeprho.comtoref-standards.com For confirming the precise chemical structure of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. fiveable.meuobasrah.edu.iq The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of each signal are key parameters. acs.org

¹³C NMR (Carbon NMR): This technique reveals the number of different types of carbon atoms in the molecule and provides information about their chemical environment (e.g., aliphatic, aromatic, carbonyl). irisotope.com

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

By meticulously analyzing the data from these NMR experiments, chemists can definitively confirm the molecular structure of this compound, distinguishing it from the active ingredient and other related substances. shimadzu.combruker.com

Table 3: Illustrative NMR Data for Structural Confirmation

| Technique | Information Provided | Example Data Point |

| ¹H NMR | Chemical environment and connectivity of protons | δ 7.5 (d, J=8.0 Hz, 1H) |

| ¹³C NMR | Chemical environment of carbon atoms | δ 165.4 (C=O) |

| COSY | ¹H-¹H coupling correlations | Cross-peak between δ 7.5 and δ 6.9 |

| HSQC | Direct ¹H-¹³C correlations | Cross-peak between proton at δ 4.1 and carbon at δ 60.2 |

| HMBC | Long-range ¹H-¹³C correlations | Cross-peak from proton at δ 2.5 to carbon at δ 150.1 |

Strategies for Detection and Quantification of this compound at Trace Levels

Regulatory guidelines often require that pharmaceutical impurities present above a certain threshold (e.g., 0.10%) be identified and quantified. oup.comcontractpharma.com Detecting and accurately quantifying this compound at such trace levels necessitates highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the foundational techniques for this purpose. ijprajournal.com

To achieve the required sensitivity, these chromatographic systems are often coupled with highly sensitive detectors:

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the gold standard for trace-level quantification. nih.govshimadzu.com It offers exceptional selectivity by monitoring specific parent-to-daughter ion transitions for the impurity, effectively filtering out noise from the sample matrix. This allows for very low limits of detection (LOD) and quantification (LOQ). shimadzu.com

Photodiode Array (PDA) Detector: A PDA detector can also be used, providing spectral information that helps in peak identification and purity assessment. Method development focuses on optimizing chromatographic conditions (e.g., mobile phase composition, pH, column type, and temperature) to achieve adequate separation of Impurity 13 from Gefitinib and other related substances. scitechnol.comoup.com

The development of a stability-indicating method is crucial, ensuring that the analytical procedure can separate the impurity from any potential degradants that might form under stress conditions such as acid, base, oxidation, and heat. ijpcbs.comarabjchem.orgresearchgate.net

Table 4: Comparison of Analytical Techniques for Trace Level Quantification

| Technique | Typical Limit of Quantification (LOQ) | Advantages |

| HPLC-UV/PDA | ~0.05% | Robust, widely available, provides spectral data |

| UHPLC-UV/PDA | ~0.01 - 0.05% | Faster analysis, better resolution |

| LC-MS | < 0.01% | High sensitivity and selectivity, molecular weight information |

| LC-MS/MS | << 0.01% | Extremely high sensitivity and selectivity, ideal for complex matrices |

Stability Assessment and Degradation Kinetics of Gefitinib Impurity 13

Design and Execution of Forced Degradation Studies for Impurity 13

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies involve subjecting the substance to conditions more severe than accelerated stability testing to predict its degradation behavior. While specific studies focusing solely on Gefitinib Impurity 13 are not extensively detailed in publicly available literature, the methodology applied to the parent compound, Gefitinib, provides a robust framework for understanding how Impurity 13 would be evaluated.

The design of forced degradation studies for Gefitinib and its impurities typically involves exposure to a variety of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and light researchgate.netscirp.orgsemanticscholar.org. The goal is to achieve partial degradation, typically in the range of 5-20%, to ensure that the analytical methods can effectively separate the degradants from the parent compound and other impurities.

Stress Conditions Applied in Gefitinib Degradation Studies:

Acid Hydrolysis: Treatment with acids such as 1M HCl at elevated temperatures. Studies on Gefitinib have shown significant degradation under acidic conditions researchgate.netscirp.org.

Base Hydrolysis: Exposure to basic solutions like 2M NaOH, which also results in significant degradation of Gefitinib researchgate.netscirp.orgsemanticscholar.org.

Oxidative Degradation: The use of oxidizing agents, most commonly hydrogen peroxide (e.g., 6% or 30% H₂O₂), has been shown to degrade Gefitinib, often leading to the formation of N-oxide derivatives researchgate.netmdpi.comresearchgate.net.

Thermal Stress: The substance is exposed to high temperatures, for example, in a hot air oven at 100°C. Gefitinib itself has been found to be relatively stable under thermal stress conditions researchgate.netmdpi.com.

Photolytic Stress: The drug substance is exposed to light sources as per ICH Q1B guidelines to assess its photosensitivity. Studies indicate that Gefitinib can undergo photoprocesses, leading to the formation of excited states that could result in degradation nih.govrsc.orgresearchgate.net.

The following table summarizes typical conditions used in forced degradation studies for Gefitinib, which would be applicable for assessing the stability of Impurity 13.

| Stress Condition | Reagent/Method | Duration | Temperature | Observed Degradation of Gefitinib |

|---|---|---|---|---|

| Acid Hydrolysis | 1M HCl | 6 hours | 80°C | Significant Degradation |

| Base Hydrolysis | 2M NaOH | Not Specified | Not Specified | Significant Degradation |

| Oxidation | 6% H₂O₂ | Not Specified | Not Specified | Sensitive to Oxidation |

| Thermal | Hot Air Oven | Not Specified | 100°C | No Significant Degradation |

| Photolytic | ICH Q1B Compliant Chamber | Not Specified | Ambient | Potential for Degradation |

Identification and Characterization of Sub-Degradants Derived from this compound (if applicable)

When Gefitinib is subjected to forced degradation, several degradation products are formed. Given that this compound is the deschloro analog of Gefitinib, it is plausible that it would follow similar degradation pathways, yielding analogous sub-degradants.

One of the prominent degradants identified in oxidative stress studies of Gefitinib is the corresponding N-oxide researchgate.netresearchgate.net. Therefore, it is highly probable that under oxidative conditions, this compound would degrade to form its respective N-oxide. Characterization of such degradants typically involves advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation daicelpharmastandards.comscitechnol.com.

Studies on Gefitinib have identified two primary impurities, with one being a significant degradant under acid and base stress researchgate.netscirp.org. While the structures of all potential sub-degradants from Impurity 13 are not explicitly detailed in the literature, the primary degradation products of Gefitinib serve as a reference.

Kinetic Studies of this compound Formation and Degradation under Diverse Stress Conditions

Kinetic studies are essential for understanding the rate at which an impurity forms or degrades, which helps in determining the shelf-life of a drug product. Research on Gefitinib's degradation kinetics has shown that the degradation process often follows first-order kinetics researchgate.net. This implies that the rate of degradation is directly proportional to the concentration of the reactant.

Applying this model to this compound, one would expect its degradation under specific stress conditions (like acid or base hydrolysis) to also follow a first-order kinetic model. The rate constant (k) for the degradation could be determined by monitoring the decrease in the concentration of Impurity 13 over time at a constant temperature. This data is crucial for predicting the stability of the impurity under various conditions.

While specific kinetic data for Impurity 13 is not available, the general findings for Gefitinib suggest that its degradation is significantly influenced by pH and the presence of oxidizing agents researchgate.net. The rate of degradation is expected to be faster under strong acidic and basic conditions compared to neutral or thermal stress conditions, where the parent molecule is relatively stable researchgate.netmdpi.com.

Factors Influencing Impurity 13 Formation during Drug Product Storage and Manufacturing

The formation of impurities in a drug product is a complex process influenced by multiple factors throughout the manufacturing process and during storage. Gefitinib impurities, including Impurity 13, can be introduced or formed at various stages daicelpharmastandards.com.

Key influencing factors include:

Starting Materials and Intermediates: The purity of raw materials used in the synthesis of Gefitinib is a primary factor. The presence of related substances in starting materials can lead to the formation of impurities in the final API.

Manufacturing Process: The specific chemical reactions, solvents, catalysts, and purification methods used can all influence the impurity profile. Inadequate purification can result in higher levels of process-related impurities like Impurity 13.

Storage Conditions: Environmental factors such as temperature, humidity, and light exposure during storage can lead to the degradation of the API, resulting in the formation of degradation products daicelpharmastandards.com. Although Gefitinib is stable under thermal stress, exposure to light or reactive excipients could potentially lead to impurity formation over time mdpi.comnih.gov.

Drug Product Formulation: The excipients used in the final tablet or capsule formulation can interact with the API. For instance, oxidizing excipients or residual moisture could potentially promote the degradation of Gefitinib or its impurities. The physical properties of the drug substance within the formulation, such as particle size, can also affect stability and degradation kinetics acs.orgnih.gov.

Controlling these factors through rigorous process validation, use of high-purity starting materials, and appropriate packaging and storage conditions are essential to minimize the levels of this compound in the final drug product.

Toxicological and Biological Significance of Gefitinib Impurity 13

Assessment of Genotoxic Potential and DNA Damage Associated with Impurity 13

The assessment of genotoxic potential is a critical step in the safety evaluation of any pharmaceutical impurity. Regulatory guidelines, such as the ICH M7, recommend a combination of in silico and in vitro methods to identify and control DNA reactive (mutagenic) impurities.

(Q)SAR Models: Computational toxicology, using (Quantitative) Structure-Activity Relationship ((Q)SAR) models, serves as a primary screening tool. These models predict the potential for a chemical to be genotoxic based on its structural alerts—specific molecular features known to be associated with DNA reactivity and mutagenicity nih.govresearchgate.net. For Gefitinib, several process-related impurities and starting materials, such as 4-(3-chloropropyl) Morpholine, 3-Chloro-4-fluoroaniline, and 4-Chloroaniline, have been identified as potentially genotoxic using SAR/QSAR models ijsr.net. While these analyses highlight the importance of evaluating all related substances, specific (Q)SAR assessment data for Gefitinib Impurity 13 were not available in the reviewed literature. The in silico prediction of genotoxicity is an established method that constitutes the first step in assessing DNA reactive impurities nih.gov.

In Vitro Assays: Following in silico alerts, or as a standalone assessment, a range of in vitro assays are employed to detect genotoxic effects. The bacterial reverse mutation assay (Ames test) is a common method used to assess mutagenicity. For the parent compound, Gefitinib, studies have indicated it does not induce DNA damage in certain non-small-cell lung cancer cell lines. However, specific in vitro genotoxicity data for this compound is not detailed in the available scientific literature. The general strategy for genotoxicity testing involves in vitro mutagenicity tests, followed by evaluations for chromosomal damage using assays like the micronucleus test.

Evaluation of Photo(geno)toxicological Effects Related to Impurity 13 or its Parent Compound/Metabolites

Phototoxicity is a potential adverse effect where a substance becomes toxic upon exposure to light. The quinazoline chromophore present in Gefitinib is known to absorb UVA light, which can lead to photosensitivity.

Phototoxicity of Gefitinib and its Metabolites: Studies on the parent drug, Gefitinib (GFT), have confirmed its phototoxic potential nih.govrsc.org. Further investigation into its metabolites revealed varying degrees of photo-reactivity. The metabolite O-Demorpholinopropyl gefitinib (DMOR-GFT) was found to be significantly more phototoxic than the parent drug, with a high photoirritation factor (PIF). In contrast, O-Demethyl gefitinib (DMT-GFT) was less phototoxic nih.govfrontiersin.org.

Photogenotoxicity: Photogenotoxicity refers to the potential of a substance to cause DNA damage upon light exposure. Interestingly, the metabolite with the highest photogenotoxic potential was DMT-GFT, which caused cellular DNA damage that was not easily repaired frontiersin.orgnih.gov. This highlights that biotransformation can lead to metabolites with different and sometimes more concerning phototoxic profiles than the parent drug frontiersin.org.

While this compound was not specifically assessed in these studies, it shares the core quinazoline structure, suggesting a potential for photosensitivity that would warrant evaluation.

| Compound | Phototoxicity (PIF Value) | Photogenotoxicity (DNA Damage) |

|---|---|---|

| Gefitinib (GFT) | Phototoxic (PIF = 13) | Intermediate |

| O-Demorpholinopropyl gefitinib (DMOR-GFT) | Markedly Phototoxic (PIF = 48) | Low |

| O-Demethyl gefitinib (DMT-GFT) | Less Phototoxic (PIF = 7) | Highest Potential |

| 4-Defluoro-4-hydroxy gefitinib (DF-GFT) | Non-phototoxic (PIF ≈ 1) | Not Reported |

Implications of this compound on the Overall Safety Profile of Gefitinib

The presence of impurities, even in small amounts, can potentially alter the safety profile of a drug daicelpharmastandards.com. Regulatory bodies like the FDA and EMA provide strict guidelines for the identification, qualification, and control of impurities in new drug substances nih.gov.

Potential Pharmacological Activities or Interactions of this compound

Gefitinib's pharmacological activity is as a selective inhibitor of the EGFR tyrosine kinase daicelpharmastandards.com. Impurities are typically not expected to contribute to the therapeutic effect of a drug and are often structurally dissimilar enough to be pharmacologically inert at the low levels they are present.

There is no information in the reviewed scientific literature to suggest that this compound possesses any significant pharmacological activity of its own. Its chemical structure is related to the parent compound, but its potential to inhibit EGFR or interact with other biological targets has not been reported. Similarly, there is no available data on potential drug-drug interactions involving this compound. The focus of its analysis is on ensuring its presence is limited to levels that are toxicologically safe, rather than on any potential therapeutic or interactive effects ufz.de.

Regulatory Compliance and Quality Control Strategies for Gefitinib Impurity 13

Establishment of Acceptable Limits and Specifications for Gefitinib Impurity 13 in Pharmaceutical Products

The establishment of acceptable limits for any impurity is guided by international regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines. The principles outlined in ICH Q3A(R) for new drug substances and Q3B(R) for new drug products are applied to set specifications for impurities like this compound. aquigenbio.comtga.gov.au These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the active pharmaceutical ingredient (API).

The process for setting these limits involves:

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be determined. regulations.gov

Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies or other justification methods. tga.gov.au

For a generic product, the level of Impurity 13 is often qualified by comparing its analytical profile with that of the Reference Listed Drug (RLD). regulations.govfda.gov If the level in the generic product is similar to or below that in the RLD, it is generally considered qualified. regulations.gov If a monograph exists in a pharmacopeia such as the United States Pharmacopeia (USP), the acceptance criterion for a specified impurity should not be set higher than the official limit. fda.gov

Table 1: Illustrative ICH Thresholds for Impurity Qualification Note: This table represents the general ICH Q3B(R2) thresholds and is not specific to this compound. The actual limits for Gefitinib would be based on its specific Maximum Daily Dose.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Role of Reference Standards of Impurity 13 in Quality Assurance and Analytical Method Validation

Reference standards are highly purified compounds that serve as a benchmark for analytical testing, and they are essential for ensuring the quality and consistency of pharmaceutical products. cambrex.comsimsonpharma.com A reference standard for this compound is indispensable for quality assurance and is used extensively in analytical method validation. toref-standards.comgmpsop.com

Key roles of the Impurity 13 reference standard include:

Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the reference standard is used to confirm the identity of the impurity peak in a sample by comparing retention times. labcompare.com

Quantification: The standard is used to create calibration curves to accurately determine the concentration of Impurity 13 in batches of the drug substance and final product. particle.dk

Method Validation: It is crucial for validating the performance of analytical methods. particle.dk This involves demonstrating the method's specificity (the ability to detect the impurity in the presence of the API and other components), accuracy, precision, linearity, and limits of detection (LOD) and quantitation (LOQ). amazonaws.comgavinpublishers.com

Quality Control: During routine manufacturing, the reference standard is used in quality control testing to ensure that the level of Impurity 13 in each batch remains within the established specification limits. simsonpharma.comlongdom.org

Table 2: Application of this compound Reference Standard in Analytical Method Validation

| Validation Parameter | Role of Reference Standard |

| Specificity | Used to demonstrate that the analytical method can distinguish Impurity 13 from Gefitinib and other potential impurities. amazonaws.com |

| Accuracy | Used to determine how close the method's results are to the true value by analyzing samples spiked with a known amount of the standard. |

| Precision | Helps assess the method's reproducibility by repeatedly analyzing samples containing the standard to check for consistency in results. |

| Linearity & Range | Used to prepare solutions at different concentrations to verify that the method's response is proportional to the amount of Impurity 13 over a specified range. |

| Limit of Quantitation (LOQ) | Helps establish the lowest concentration of Impurity 13 that can be reliably quantified with acceptable precision and accuracy. amazonaws.com |

Development of Control Strategies for Minimizing this compound Levels during Manufacturing

Effective control of this compound requires a deep understanding of the manufacturing process and the potential pathways for impurity formation. toref-standards.comveeprho.com Control strategies are multifaceted, integrating elements of process chemistry, engineering, and modern analytical technologies. pharmaknowledgeforum.com

Potential sources for a "deschloro" impurity like Impurity 13 could involve incomplete chlorination of a key intermediate or the presence of an unchlorinated starting material. Control strategies are therefore designed to minimize its formation and ensure its removal. registech.comgoogle.com

These strategies include:

Raw Material Control: Implementing stringent specifications for starting materials and reagents is a foundational step to prevent the introduction of precursors that could lead to the formation of Impurity 13. aquigenbio.comveeprho.com

Process Optimization: Key reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reagents are carefully optimized to maximize the yield of Gefitinib while minimizing the formation of by-products, including Impurity 13. toref-standards.com

Purification Techniques: Robust purification steps, such as crystallization or chromatography, are developed and validated to effectively remove Impurity 13 from the final API to ensure it meets the required purity specifications. pharmaknowledgeforum.com

Process Analytical Technology (PAT): Modern manufacturing may employ PAT tools for real-time or near-real-time monitoring of critical process parameters and quality attributes. nih.govresearchgate.net Spectroscopic techniques (e.g., NIR, Raman) can be used to monitor the reaction progress and ensure the complete conversion of intermediates, thereby controlling impurity formation. longdom.org

Table 3: Control Strategies for this compound

| Strategy | Description |

| Input Material Control | Rigorous testing and qualification of starting materials and intermediates to limit the presence of precursors to Impurity 13. veeprho.com |

| Process Parameter Control | Strict control over reaction conditions (e.g., temperature, reagent ratios) to disfavor the chemical pathways that form the impurity. toref-standards.com |

| In-Process Monitoring | Use of in-process checks and PAT tools to monitor the reaction and ensure its completion, reducing the chance of carrying over unreacted materials. pharmaknowledgeforum.comlongdom.org |

| Downstream Purification | Implementing and validating effective purification methods like recrystallization to purge the impurity from the final drug substance. pharmaknowledgeforum.com |

Impact of Impurity 13 Control on Abbreviated New Drug Applications (ANDA) and Marketing Authorisation Applications (MAA)

For generic drug manufacturers submitting an Abbreviated New Drug Application (ANDA) to the FDA, or for any company submitting a Marketing Authorisation Application (MAA) to the EMA, the control of impurities like this compound is a matter of intense regulatory scrutiny. nih.govvoisinconsulting.com Inadequate control or justification of impurities can lead to significant delays or even rejection of the application. raps.org

Key considerations for regulatory submissions include:

Impurity Profiling: ANDA submissions must include a comprehensive impurity profile that is compared to the profile of the RLD. nih.gov Any new impurity or any impurity present at a significantly higher level than in the RLD requires thorough qualification. gabionline.net

Justification of Limits: If the level of Impurity 13 exceeds the ICH qualification threshold, a detailed justification must be provided. raps.org This can be achieved by demonstrating that the level is comparable to the RLD, the impurity is a significant human metabolite, or its safety is supported by scientific literature or dedicated toxicology studies. regulations.govfda.gov

Risk of Refuse-to-Receive (RTR): The FDA may issue an RTR letter for an ANDA if it lacks sufficient information or justification for impurity limits. raps.org This includes failing to justify limits for specified impurities that are above qualification thresholds. raps.org

Table 4: Documentation of this compound in Regulatory Submissions

| Submission Type | Key Requirement for Impurity 13 | Potential Impact of Inadequate Control |

| ANDA | Comparative impurity data vs. RLD. Justification for any specified impurity exceeding identification or qualification thresholds. regulations.govnih.gov | Refuse-to-Receive (RTR) letter, requests for additional information, delayed approval. raps.org |

| MAA | Full characterization, control strategy, and qualification data as part of the Quality (CTD Module 3) section. voisinconsulting.com | Questions during the assessment phase, potential rejection of the application if safety concerns are not addressed. |

Q & A

Q. What are the key structural features of Gefitinib Impurity 13, and how do they influence its analytical detection?

this compound (C₂₉H₃₇ClFN₅O₄, MW 574.09) contains a quinazoline core substituted with chloro-fluoroaryl, methoxy, and morpholinopropoxy groups. The chlorine and fluorine atoms contribute to its distinct spectroscopic signatures (e.g., NMR chemical shifts at δ 7.8–8.2 ppm for aromatic protons) and chromatographic retention behavior (HPLC/UV detection at 254 nm). Its polar morpholine substituents necessitate reversed-phase chromatography with ion-pairing agents for optimal separation .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

Synthesis typically involves nucleophilic substitution on the quinazoline scaffold, followed by stepwise functionalization. For reproducibility:

- Use anhydrous conditions for morpholine-mediated alkoxylation.

- Characterize intermediates via LC-MS and ¹H/¹³C NMR, cross-referencing with literature data for known analogs .

- Ensure purity ≥98% (by HPLC) and confirm identity via elemental analysis or high-resolution mass spectrometry .

Q. Which analytical techniques are most reliable for quantifying this compound in drug substance batches?

- HPLC-UV : Use a C18 column (e.g., Zorbax SB-C18) with a gradient of acetonitrile/0.1% trifluoroacetic acid. Calibrate against a certified reference standard.

- LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 574→356) for enhanced specificity in complex matrices .

- Validate methods per ICH Q2(R1) guidelines, including linearity (R² >0.995), precision (%RSD <2%), and LOQ ≤0.05% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification data across different chromatographic conditions?

- Cross-validation : Compare results from orthogonal methods (e.g., HPLC-UV vs. LC-MS).

- Forced degradation studies : Expose the impurity to heat, light, and pH extremes to identify degradation products that may interfere with quantification .

- Column screening : Test multiple stationary phases (e.g., HILIC, phenyl-hexyl) to address selectivity issues caused by structural analogs .

Q. What in vitro models are appropriate for assessing the toxicological impact of this compound?

- Hepatotoxicity : Use primary human hepatocytes or HepG2 cells, measuring markers like ALT/AST release and CYP3A4 inhibition.

- Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in human lymphocyte cultures.

- Reference ICH S2 guidelines for dose selection (e.g., 10–100 µM ranges) and include positive controls (e.g., benzo[a]pyrene) .

Q. How should stability studies be designed to evaluate this compound under accelerated storage conditions?

- Conditions : 40°C/75% RH (ICH Q1A), with sampling at 0, 1, 3, and 6 months.

- Analysis : Monitor degradation via HPLC peak purity and mass balance. Use QbD principles to model degradation kinetics (Arrhenius equation for temperature dependence) .

- Documentation : Report impurities ≥0.10% and justify exclusion of degradants below identification thresholds .

Q. What strategies mitigate method variability in spectroscopic characterization of this compound?

- NMR standardization : Lock on deuterated solvent signals (e.g., DMSO-d₆) and calibrate pulse angles.

- Dynamic light scattering : Confirm sample homogeneity in solution to avoid aggregation artifacts.

- Cross-validate : Compare IR and Raman spectra with computational simulations (DFT/B3LYP) .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the pharmacokinetic behavior of this compound?

- Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to account for inter-lab variability.

- In silico modeling : Predict ADME properties using software like GastroPlus, adjusting for differences in assay conditions (e.g., protein binding) .

- Replicate key experiments : Use standardized protocols for plasma protein binding and microsomal stability assays .

Q. What experimental controls are critical when studying the pharmacological activity of this compound?

- Negative controls : Include parent drug (gefitinib) and structurally related impurities to isolate Impurity 13-specific effects.

- Dose-response curves : Test across 5–6 log concentrations to calculate IC₅₀/EC₅₀ values.

- Cell line validation : Use EGFR-mutant NSCLC lines (e.g., PC-9) and confirm receptor expression via Western blot .

Tables for Key Data

Methodological Best Practices

- Reproducibility : Document reaction conditions (solvent volumes, stirring rates) and raw spectral data in supplementary materials .

- Ethical compliance : Adhere to ICH safety guidelines for handling hazardous morpholine derivatives (e.g., PPE, fume hoods) .

- Data transparency : Archive chromatograms and NMR spectra in open-access repositories with DOIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.